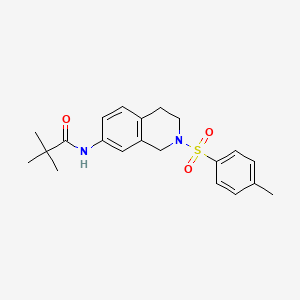

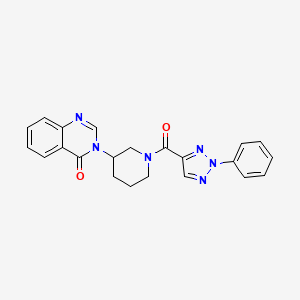

![molecular formula C10H19NO3 B2467917 叔丁基-N-[(1-羟基环丁基)甲基]氨基甲酸酯 CAS No. 1436095-50-9](/img/structure/B2467917.png)

叔丁基-N-[(1-羟基环丁基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is also known by its IUPAC name, tert-butyl (3-hydroxycyclobutyl) (methyl)carbamate .

Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate” can be represented by the InChI code: 1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 . This indicates that the molecule consists of a cyclobutyl ring with a hydroxymethyl group attached, which is further connected to a carbamate group .Physical And Chemical Properties Analysis

“Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate” is a solid or semi-solid or liquid or lump substance . It has a molecular weight of 201.27 . The compound should be stored in a refrigerator .作用机制

The mechanism of action of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which is thought to be a key event in the pathogenesis of Alzheimer's disease.

Biochemical and Physiological Effects:

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests that it may have anti-inflammatory properties. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which suggests that it may have therapeutic potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease.

实验室实验的优点和局限性

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has also been shown to have specific inhibitory effects on enzymes and proteins, which makes it a useful tool for studying specific biological processes. However, one limitation of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

未来方向

There are several future directions for the study of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate. One direction is to further investigate its anti-inflammatory properties and its potential as a therapeutic agent for the treatment of inflammatory diseases. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and limitations for its use in scientific research.

合成方法

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is synthesized through a specific method that involves the reaction of tert-butyl N-(chlorocarbonyl)glycinate with 1-hydroxycyclobutanemethanol in the presence of a base. The reaction yields tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate as a white solid with a high yield.

科学研究应用

- 头孢托沙坦是一种第五代静脉注射头孢菌素类抗生素,其结构是由FK518改性而来。 化合物1是头孢托沙坦合成中的重要中间体 。头孢托沙坦具有广谱抗菌活性,对革兰氏阳性菌和革兰氏阴性菌均具有强效活性,并对铜绿假单胞菌和多重耐药菌株具有强大的抗菌作用。

- 化合物1是桧皮内酯B合成中的关键中间体,桧皮内酯B是一种从各种海绵中分离得到的天然产物。 桧皮内酯B对几种人类癌细胞系表现出细胞毒活性 。研究人员成功地以30%的总收率,通过七个步骤从L-丝氨酸合成了化合物1,包括酯化、保护和还原。

- 化合物1已被用于生成t-Boc-N=O,一种通用的亲双烯体,用于狄尔斯-阿尔德反应 。这些反应在有机合成中起着至关重要的作用,可以构建复杂的环系。

- 周等人 开发了一种合成化合物1的路线,使用乙醇作为温和试剂,原位捕获异氰酸酯中间体。这种策略导致了更稳定的吡唑衍生物,解决了5-氨基吡唑的不稳定性问题。

抗生素合成

天然产物合成

狄尔斯-阿尔德反应

稳定的吡唑衍生物

总之,化合物1的多功能性涵盖了抗生素开发、天然产物合成、化学反应和药物化学。其独特的特性继续激发着不同科学领域创新的研究。 🌟

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

属性

IUPAC Name |

tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-10(13)5-4-6-10/h13H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMULNDZZRJNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1436095-50-9 |

Source

|

| Record name | tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

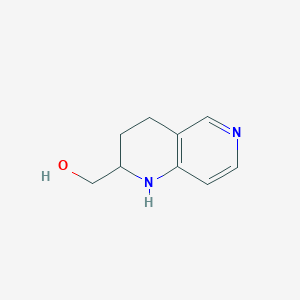

![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)

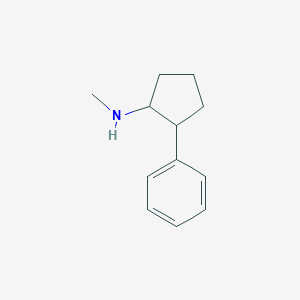

![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)

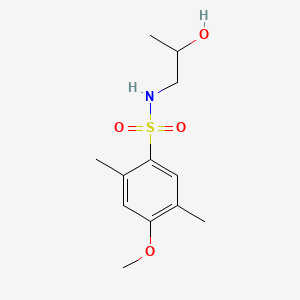

![N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2467851.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2467854.png)

![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2467855.png)

![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)